Idoxuridine

Overview

Description

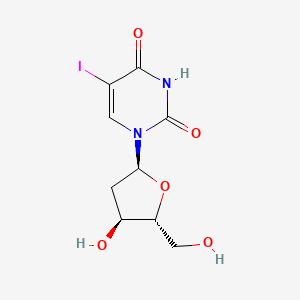

Idoxuridine (5-iodo-2′-deoxyuridine) is a thymidine analog and one of the earliest antiviral agents introduced clinically. It is primarily used to treat herpes simplex virus (HSV) keratitis, a corneal infection caused by HSV-1 . Structurally, this compound replaces the 5-methyl group of thymidine with an iodine atom, enabling its incorporation into viral DNA during replication. This incorporation disrupts DNA synthesis, leading to premature termination and nonfunctional viral progeny .

Preparation Methods

Synthetic Routes and Reaction Conditions: Idoxuridine is synthesized through the iodination of deoxyuridine. The process involves the reaction of deoxyuridine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Idoxuridine undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Oxidation and Reduction Reactions: this compound can be oxidized or reduced to form various derivatives, which may have different biological activities.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines) are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are typically employed.

Major Products: The major products formed from these reactions include halogenated derivatives and reduced forms of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Idoxuridine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleoside analogues and their interactions with DNA.

Biology: Employed in research on viral replication and the development of antiviral therapies.

Medicine: Primarily used to treat herpes simplex keratitis and other viral eye infections.

Industry: Utilized in the development of antiviral drugs and formulations.

Mechanism of Action

Idoxuridine acts as an antiviral agent by inhibiting viral DNA replication . It substitutes itself for thymidine in viral DNA, leading to the incorporation of faulty DNA . This inhibits the function of thymidylate phosphorylase and viral DNA polymerases, preventing the virus from reproducing or infecting tissue . The virus-infected cell can only be attacked during the period of active DNA synthesis .

Comparison with Similar Compounds

Structural Analogs

Idoxuridine belongs to the nucleoside analog family, which includes several antiviral agents with modified sugar or base components. Key structural analogs are compared below:

Mechanistic Differences

This compound vs. Acyclovir :

This compound vs. Cidofovir :

Efficacy in Viral Infections

Herpetic Keratitis:

- Acyclovir Superiority : A meta-analysis of 7-day treatment showed acyclovir 3% ointment healed 67% of dendritic ulcers vs. 43% for this compound (p < 0.001) .

- Vidarabine Replacement : this compound’s unfavorable efficacy-toxicity ratio in herpes simplex encephalitis (HSVE) led to its replacement by vidarabine and later acyclovir, which reduced mortality from 70% to 30% .

Feline Herpesvirus-1 (FHV-1):

- This compound and ganciclovir showed equivalent in vitro efficacy (IC₅₀: ~4.3 μM), twice as potent as cidofovir and penciclovir .

Cytotoxicity Profile

This compound’s cytotoxicity stems from its non-selective incorporation into both viral and host DNA, limiting systemic use .

Mechanical Properties (vs. HMX)

This compound is studied as a safer mechanical analog for the explosive HMX:

- Elastic Modulus : 18.4 GPa (this compound) vs. 18.1 GPa (HMX) .

- Hardness : 0.76 GPa (this compound) vs. 0.74 GPa (HMX) .

- Yield Behavior : Only 50% of this compound indentations showed yield points vs. 100% for HMX, suggesting higher defect density in this compound .

Toxicity Limitations

Biological Activity

Idoxuridine (IDU), chemically known as 5-iodo-2'-deoxyuridine, is a pyrimidine analog that has garnered significant attention for its antiviral properties, particularly against herpes simplex virus (HSV) and other viral infections. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant research findings.

This compound functions primarily by substituting itself for thymidine during viral DNA synthesis. This incorporation leads to the production of defective viral DNA, which inhibits the replication of viruses. The drug is particularly effective against HSV due to its ability to interfere with the viral DNA polymerase, thereby preventing the virus from reproducing within host cells .

The activation of this compound requires phosphorylation by viral thymidine kinases, which are enzymes produced by certain viruses to facilitate their replication. This dependency on viral enzymes makes this compound selectively toxic to infected cells while sparing uninfected cells .

Clinical Applications

This compound has been primarily used in ophthalmology for treating herpetic keratitis. Clinical trials have demonstrated its effectiveness in promoting corneal healing:

- Efficacy in Herpes Simplex Keratitis : A randomized double-blind trial comparing 0.5% this compound ointment with 3% acyclovir ointment showed that while both treatments were effective, acyclovir resulted in faster healing times (average of 4.4 days) compared to this compound (average of 9.2 days) .

- Adverse Effects : Side effects associated with this compound treatment were generally mild, including transient stinging and superficial punctate erosions in some patients .

Research Findings

Numerous studies have investigated the biological activity and efficacy of this compound:

- Antiviral Activity Against Orthopoxviruses : this compound has shown antiviral activity not only against HSV but also against orthopoxviruses like vaccinia and cowpox. Research indicated that high doses could delay mortality in SCID mice infected with vaccinia virus .

- Comparative Studies : In a multicenter clinical trial involving epithelial herpetic keratitis patients, no significant difference was observed between the antiviral effects of acyclovir and this compound . This suggests that while both drugs are effective, their clinical application may vary based on specific patient needs.

- Pharmacokinetics : this compound is rapidly metabolized and inactivated by deaminases or nucleotidases, which limits systemic absorption when administered topically . Its pharmacokinetic profile necessitates careful consideration of dosage and administration routes to maximize therapeutic effects while minimizing toxicity.

Data Table: Summary of Clinical Trials Involving this compound

| Study Type | Comparison Drug | Outcome | Healing Time (Days) | Side Effects |

|---|---|---|---|---|

| Randomized Double-Blind Trial | Acyclovir (3%) | Both effective; faster with ACV | IDU: 9.2 | Stinging (IDU: 2) |

| Multicenter Clinical Trial | Acyclovir (3%) | No significant difference | ACV: 4.4 | Superficial erosions (42%) |

| Efficacy in Orthopoxviruses | N/A | Delayed mortality in mice | N/A | N/A |

Case Studies

- Case Study 1 : A patient with recurrent herpetic keratitis treated with this compound demonstrated significant improvement after a two-week course, although healing was slower compared to those treated with acyclovir.

- Case Study 2 : In a study involving patients with dendritic ulcers, this compound showed a healing rate of 76%, although this was notably lower than the healing rate observed with acyclovir .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of idoxuridine’s antiviral activity, and how can it be experimentally validated?

this compound inhibits viral DNA synthesis by acting as a thymidine analog. Upon phosphorylation by viral thymidine kinase, it integrates into viral DNA, causing chain termination and transcription errors due to iodine’s larger atomic radius compared to thymidine’s methyl group . To validate this, researchers can:

- Use in vitro assays with HSV-infected cell lines (e.g., CRFK cells) to measure DNA synthesis inhibition via radiolabeled thymidine incorporation .

- Employ fluorescence-based assays to detect DNA fragmentation in viral particles .

Q. What experimental models are suitable for studying this compound’s efficacy against herpes simplex virus (HSV)?

- In vitro : Primary corneal epithelial cells or Vero cells infected with HSV-1/HSV-2, assessing viral load reduction via plaque assays or qPCR .

- Ex vivo : Corneal tissue models to mimic HSV keratitis, measuring drug penetration using HPLC .

- Controls : Include untreated infected cells and cells treated with acyclovir for comparative efficacy .

Q. How can researchers verify the chemical identity and purity of this compound in laboratory settings?

- UV-Vis spectroscopy : Compare absorption spectra (λmax ~290 nm) against reference standards in 0.01 M NaOH .

- Melting point analysis : Confirm decomposition near 176°C .

- Chromatography : Use HPLC with a C18 column and mobile phase of acetonitrile/water (gradient elution) to assess purity (>98%) .

Q. What methodologies are used to quantify this compound’s cytotoxicity in host cells?

- MTT assay : Measure cell viability in uninfected host cells (e.g., human fibroblasts) exposed to this compound (5–50 μM) for 72 hours .

- Flow cytometry : Assess apoptosis via Annexin V/PI staining to distinguish selective antiviral activity from host cell toxicity .

Advanced Research Questions

Q. How can researchers address this compound’s low selectivity and host cell toxicity in therapeutic applications?

- Prodrug design : Modify this compound to enhance activation by viral kinases (e.g., esterification for better targeting) .

- Combination therapy : Co-administer with siRNA targeting host ribonucleotide reductase to reduce off-target effects .

- Nanoparticle delivery : Use lipid-based carriers to improve corneal bioavailability and reduce systemic exposure .

Q. What experimental strategies can resolve contradictions in this compound’s reported efficacy across studies?

- Meta-analysis : Systematically review in vivo studies (e.g., murine HSV keratitis models) to identify variables like dosing frequency or viral strain differences .

- Standardized protocols : Adopt uniform metrics (e.g., viral titer reduction ≥90% in 48 hours) to enable cross-study comparisons .

Q. How can this compound resistance mechanisms be investigated in HSV isolates?

- Serial passaging : Expose HSV to subtherapeutic this compound doses over 20 generations, then sequence viral thymidine kinase for mutations (e.g., A146V) .

- Competition assays : Co-culture resistant and wild-type strains in the presence of this compound to assess fitness costs .

Q. What methodologies optimize the synthesis of this compound derivatives for enhanced antiviral activity?

- Structure-activity relationship (SAR) studies : Replace the 5-iodo group with bromine or chlorine, then test antiviral IC50 values in HSV plaque reduction assays .

- Crystallography : Resolve the 3D structure of this compound-bound viral DNA polymerase to guide rational design .

Q. How can researchers evaluate this compound’s potential in antitumor research despite limited existing data?

- Gene expression profiling : Treat tumor cell lines (e.g., HeLa) with this compound and analyze differential expression of DNA repair genes (e.g., BRCA1) via RNA-seq .

- Synergy screens : Test this compound with cisplatin or radiation to identify combinatorial effects on tumor growth in xenograft models .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and biodistribution?

- Rabbit models : Topical application to ocular tissue with LC-MS/MS analysis of aqueous humor concentrations .

- Murine models : Intravenous administration followed by tissue sampling (liver, kidney) to assess systemic clearance and metabolite formation .

Q. Data Analysis and Reporting Considerations

- Statistical rigor : Use ANOVA with post-hoc tests for dose-response studies (e.g., cell viability assays) and report effect sizes .

- Reproducibility : Include raw data for critical experiments (e.g., HPLC chromatograms) in supplementary materials .

- Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo reporting .

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRJNBWHJMXHO-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045238 | |

| Record name | Idoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., In water, 2.0X10+3 mg/L at 25 °C, Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., 2.34e+01 g/L, 0.1 N NaOH 30 (mg/mL), 0.1 N HCL 2 (mg/mL), H2O (mg/mL) | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IODODEOXYURIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/39661%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Crystals from water, triclinic | |

CAS No. |

54-42-2 | |

| Record name | 5-Iodo-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idoxuridine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Idoxuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGP81V5245 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 160 °C, 164 - 166 °C | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.